N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide
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Overview
Description
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine and nitric acid are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted phenyl compounds .
Scientific Research Applications
N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl derivatives: Compounds such as phenylalanine and phenylhydrazine share structural similarities with N-(o-(Morpholinocarbonyl)phenyl)-2-oxo-1-phenyl-4-pyrrolidinecarboxamide
Morpholine derivatives: Compounds like morpholine and its substituted derivatives have similar chemical properties
Uniqueness
This compound is unique due to its combination of a morpholine ring, a phenyl group, and a pyrrolidine ring, which imparts specific chemical and biological properties not found in simpler compounds .
Properties
CAS No. |
39630-05-2 |
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Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c26-20-14-16(15-25(20)17-6-2-1-3-7-17)21(27)23-19-9-5-4-8-18(19)22(28)24-10-12-29-13-11-24/h1-9,16H,10-15H2,(H,23,27) |
InChI Key |
LZPHBGBEMJVLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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